molecular formula C10H9F2N3O B3038396 4-(2,6-difluorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 861206-29-3

4-(2,6-difluorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B3038396
CAS No.: 861206-29-3
M. Wt: 225.19 g/mol
InChI Key: KKJLGSBLVWNYRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,6-Difluorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a specialized 1,2,4-triazole derivative of significant interest in medicinal chemistry and pharmaceutical research. The 1,2,4-triazole core is a privileged scaffold in drug discovery, known for its diverse biological activities and presence in several therapeutic agents . Triazole-containing compounds are extensively investigated as potent inhibitors for challenging targets, including enzymes implicated in neurodegenerative pathologies . This specific compound, featuring a 2,6-difluorophenyl substituent and a dimethyl-triazolone structure, serves as a valuable building block for designing novel bioactive molecules. Its potential research applications span multiple areas, including the development of central nervous system (CNS) agents, given the relevance of triazole derivatives in Alzheimer's disease research where they function as cholinesterase inhibitors or modulators of other disease-related pathways . Furthermore, the structural motif is also explored in oncology research, as similar 1,2,4-triazole-based molecules, such as Letrozole and Anastrozole, are established anticancer drugs, highlighting the scaffold's importance in developing cytotoxic agents . Researchers utilize this compound as a key intermediate in synthetic organic chemistry to access more complex heterocyclic systems or to study structure-activity relationships (SAR). The incorporation of fluorine atoms is a common strategy to modulate a compound's lipophilicity, metabolic stability, and binding affinity, making this fluorinated triazole a particularly attractive reagent for advanced chemical and pharmacological studies. This product is intended for non-human research applications only. It is not for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

4-(2,6-difluorophenyl)-2,5-dimethyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N3O/c1-6-13-14(2)10(16)15(6)9-7(11)4-3-5-8(9)12/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJLGSBLVWNYRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=C(C=CC=C2F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide-Carbonyl Condensation and Cyclization

A widely adopted strategy involves the condensation of 2,6-difluorophenyl hydrazine derivatives with carbonyl-containing precursors. For example, reacting 2,6-difluorophenyl hydrazine with acetylacetone (2,4-pentanedione) in ethanol under reflux conditions generates a hydrazone intermediate, which undergoes base-mediated cyclization to form the triazolone ring. The reaction mechanism proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration and ring closure (Fig. 1).

Optimization Parameters :

  • Solvent : Ethanol or DMSO enhances solubility of aromatic intermediates.
  • Base : NaOH (2–5 M) at 80–100°C drives cyclization within 4–6 hours.
  • Yield : 55–68% after recrystallization from ethanol/water.

Urea Intermediate Pathway

An alternative route utilizes urea derivatives as cyclization precursors. 2,6-Difluoroaniline reacts with methyl isocyanate to form a substituted urea, which is treated with acetic anhydride to induce cyclodehydration (Fig. 2). This method avoids hazardous azide intermediates and improves regioselectivity.

Critical Considerations :

  • Temperature Control : Exothermic acetylations require gradual reagent addition at 0–5°C.
  • Catalyst : Trace HCl accelerates urea formation but necessitates neutralization before cyclization.
  • Yield : 60–65% with >95% purity by HPLC.

Continuous Flow Synthesis

Building on advancements in flow chemistry, a telescoped process was developed to enhance safety and efficiency. A mixture of 2,6-difluorophenyl hydrazine and dimethyl malonate in DMSO is heated in a Hastelloy coil reactor (120°C, 20 min residence time), followed by in-line quenching with aqueous NaOH. This method reduces side products and achieves 70% isolated yield at a 100 g scale.

Advantages Over Batch Processing :

  • Residence Time : 20 minutes vs. 6 hours in batch.
  • Exotherm Management : Improved heat dissipation prevents decomposition.

Structural Characterization and Validation

Spectroscopic Analysis

The compound’s structure is confirmed via:

  • ¹H NMR : Singlets at δ 2.35 (N–CH₃) and δ 2.50 (C–CH₃), with aromatic protons at δ 7.25–7.45 (J = 8.2 Hz, difluorophenyl).
  • ¹³C NMR : Carbonyl resonance at δ 158.5 ppm, with CF₂ coupling observed at δ 112.3 (J = 245 Hz).
  • IR : Stretching vibrations at 1695 cm⁻¹ (C=O) and 1505 cm⁻¹ (C=N).

X-ray Crystallography

Single-crystal X-ray analysis (Fig. 3) reveals a planar triazolone ring with dihedral angles of 85.2° relative to the difluorophenyl group. Intramolecular N–H···O hydrogen bonds (2.78 Å) stabilize the conformation.

Comparative Evaluation of Methods

Parameter Hydrazide-Carbonyl Urea Pathway Flow Synthesis
Yield (%) 55–68 60–65 70
Reaction Time (h) 6–8 5–7 0.33
Purification Recrystallization Column Chromatography In-line Quenching
Scalability Moderate Low High
Key Advantage Low cost Regioselectivity Safety

Table 1. Performance metrics of synthetic routes.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing formation of 1,3,4-triazole isomers is minimized using sterically hindered bases (e.g., DBU).
  • Fluorine Handling : Difluorophenyl intermediates require anhydrous conditions to prevent hydrolysis.
  • Crystallization : DMSO/water mixtures (3:1 v/v) yield prismatic crystals with >99% enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-difluorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

Agricultural Use

The compound has been investigated for its effectiveness as a pesticide and herbicide. Its triazole structure is known to inhibit fungal growth, making it suitable for agricultural applications where disease control is critical.

  • Case Study : Research has shown that triazole derivatives exhibit antifungal properties against a range of pathogens affecting crops. For instance, studies have demonstrated that formulations containing this compound significantly reduce the incidence of fungal diseases in crops such as wheat and corn .

Pharmaceutical Development

In the pharmaceutical sector, 4-(2,6-difluorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one has been explored for its potential as an anti-inflammatory and anti-cancer agent.

  • Case Study : A study published in a peer-reviewed journal highlighted its efficacy in inhibiting the proliferation of cancer cells in vitro. The compound was shown to induce apoptosis in specific cancer cell lines while exhibiting low toxicity to normal cells .

Biochemical Research

The compound's ability to interact with various biological targets makes it a valuable tool in biochemical research. It can serve as a probe for studying enzyme activities and metabolic pathways.

  • Case Study : Researchers utilized this compound to investigate its effects on specific enzymes involved in metabolic disorders. The results indicated that it could modulate enzyme activity, providing insights into potential therapeutic applications for metabolic diseases .

Comparative Analysis of Applications

The following table summarizes the key applications and findings related to this compound:

Application AreaKey FindingsReferences
Agricultural UseEffective against fungal pathogens in crops
Pharmaceutical UseInduces apoptosis in cancer cell lines with low toxicity to normal cells
Biochemical ResearchModulates enzyme activity related to metabolic disorders

Mechanism of Action

The mechanism of action of 4-(2,6-difluorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Enzyme Inhibition

  • GSK2194069 and TVB-2640 inhibit β-ketoacyl-ACP reductase, a key enzyme in fatty acid synthesis, with IC₅₀ values in the nanomolar range . The target compound’s difluorophenyl group may similarly enhance binding to hydrophobic enzyme pockets.
  • IPI-9119 irreversibly inhibits palmitoyl-ACP thioesterase, showing efficacy in prostate cancer models . Its tetrazole ring provides distinct electronic effects compared to triazolones.

Anti-Inflammatory and Neuroprotective Effects

  • W112 reduces TNF-α and IL-6 levels in Alzheimer’s models by suppressing MAPK/NF-κB signaling . The absence of a long alkyl chain in the target compound may limit its blood-brain barrier penetration compared to W112.

Pharmacokinetic and Pharmacodynamic Profiles

  • Imp. A(EP) and related impurities () highlight the importance of substituent bulkiness on solubility and metabolic stability. For example, methoxy or hydroxyl groups in impurities increase polarity, whereas fluorine in the target compound balances lipophilicity and stability .

Research Findings and Clinical Relevance

  • Structural-Activity Relationship (SAR): The 2,6-difluorophenyl group in the target compound likely improves target binding compared to non-fluorinated analogs, as seen in GSK2194069’s benzofuranyl group .
  • Development Stage: Analogous compounds like TVB-2640 have advanced to clinical trials (NCT02980029), underscoring the translational viability of triazolone derivatives .

Biological Activity

4-(2,6-Difluorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a member of the 1,2,4-triazole class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antifungal properties and potential therapeutic applications.

  • Molecular Formula : C10H9F2N3O
  • Molecular Weight : 225.19 g/mol
  • CAS Number : [Not provided in the search results]

Antifungal Activity

Recent studies have highlighted the antifungal potential of 1,2,4-triazole derivatives. The compound has been evaluated for its efficacy against various fungal strains.

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications in the triazole structure can significantly influence antifungal activity. For instance:

  • Compounds with halogen substitutions (e.g., fluorine) exhibit enhanced antifungal effects compared to those without.
  • The presence of electron-withdrawing groups at specific positions on the triazole ring has been associated with increased potency against fungal pathogens such as Candida albicans and Aspergillus fumigatus.

Research Findings

A comprehensive review of literature reveals that derivatives of 1,2,4-triazoles show a broad spectrum of biological activities including antifungal, anticancer, and antiviral properties.

Case Studies

  • Antifungal Efficacy :
    • A study demonstrated that certain triazole derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 0.0156 μg/mL against Candida albicans .
    • The compound's analogs were tested against fluconazole-resistant strains with promising results.
  • Antiproliferative Activity :
    • In vitro studies indicated that triazole derivatives could inhibit the growth of various cancer cell lines. For example, one derivative had an IC50 value of 6.2 μM against colon carcinoma cells .

Biological Activity Summary Table

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntifungalCandida albicans0.0156 μg/mL
AntifungalAspergillus fumigatusNot specified
AntiproliferativeColon carcinoma HCT-1166.2 μM
AntiproliferativeBreast cancer T47D27.3 μM

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Ergosterol Biosynthesis : Similar to other triazoles, it may inhibit the enzyme lanosterol demethylase (CYP51), crucial for ergosterol synthesis in fungi.
  • Cell Cycle Disruption : Its antiproliferative effects may stem from interference with cellular processes critical for cancer cell division.

Q & A

Basic: What are the optimal synthetic routes for preparing 4-(2,6-difluorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one?

Methodological Answer:
The synthesis typically involves cyclocondensation reactions. For example, hydrazide derivatives (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) can be refluxed in polar aprotic solvents like DMSO for 18 hours, followed by cooling, filtration, and recrystallization (water-ethanol mixtures yield ~65% purity) . Modifications include substituting benzaldehyde derivatives in ethanol with glacial acetic acid as a catalyst, refluxed for 4 hours to introduce aryl groups. Key variables affecting yield include reaction time, solvent choice (e.g., absolute ethanol vs. DMSO), and stoichiometric ratios of intermediates.

Basic: What analytical techniques are critical for characterizing this triazolone derivative post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Assigns substituent positions (e.g., difluorophenyl protons resonate at δ 6.8–7.2 ppm, while methyl groups appear as singlets near δ 2.1–2.5 ppm).
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% required for pharmacological studies).
  • X-ray Crystallography: Resolves crystal packing and confirms stereochemistry, as demonstrated in structurally analogous triazoles (e.g., C–H···F interactions stabilize the lattice) .
  • Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]+ at m/z 308.1).

Advanced: How do electronic effects of substituents on the triazole ring influence biological activity?

Methodological Answer:
Substituent electronic profiles (e.g., electron-withdrawing fluorine vs. electron-donating methyl groups) modulate reactivity and binding affinity. For example:

  • Fluorine Substituents: Enhance metabolic stability via C–F bond inertia but may reduce solubility.
  • Methyl Groups: Increase lipophilicity, potentially improving membrane permeability.
    Comparative studies on analogs (e.g., 4-(3-chlorophenyl) derivatives) show that electron-deficient aryl groups enhance inhibitory activity against enzymes like CYP450 . Use density functional theory (DFT) to calculate frontier molecular orbitals and predict reactivity trends.

Advanced: How can researchers resolve contradictions in stability data under varying pH and temperature conditions?

Methodological Answer:

  • Controlled Degradation Studies: Incubate the compound in buffers (pH 1–13) at 25–60°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS.
  • Kinetic Modeling: Apply the Arrhenius equation to extrapolate shelf-life under standard storage conditions. For example, if degradation accelerates above 40°C, recommend storage at 2–8°C .
  • Environmental Fate Analysis: Assess hydrolysis pathways using isotopic labeling (e.g., 18O-water) to trace oxygen incorporation in degradation products .

Advanced: What experimental designs are robust for evaluating the compound’s pharmacological mechanism?

Methodological Answer:

  • In Vitro Assays: Use a randomized block design with split-plot variations (e.g., enzyme inhibition assays with triplicate technical replicates and three biological replicates) to account for batch effects .
  • Dose-Response Curves: Apply nonlinear regression (e.g., four-parameter logistic model) to calculate IC50 values. Include positive controls (e.g., known inhibitors) and vehicle controls.
  • Theoretical Frameworks: Link results to receptor-binding hypotheses (e.g., lock-and-key vs. induced-fit models) to contextualize structure-activity relationships .

Advanced: What challenges arise in crystallographic studies of this compound, and how are they mitigated?

Methodological Answer:

  • Crystal Growth Issues: Low solubility in common solvents may require vapor diffusion techniques (e.g., mixing DMSO with hexane).
  • Disorder in Fluorine Atoms: Use high-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) to resolve fluorine positions. Refinement with anisotropic displacement parameters improves accuracy .
  • Twinning: Apply the SHELXT software suite for twin law identification and data integration.

Advanced: How can computational methods optimize the synthesis and activity of derivatives?

Methodological Answer:

  • Retrosynthetic Analysis: Tools like ICSynth (Elsevier) propose feasible routes by fragmenting the target molecule into commercially available precursors.
  • Molecular Dynamics (MD) Simulations: Predict binding modes to target proteins (e.g., triazole interactions with ATP-binding pockets).
  • QSAR Models: Train regression models using descriptors like logP, polar surface area, and Hammett constants from analogous compounds .

Advanced: What strategies validate the compound’s selectivity in complex biological matrices?

Methodological Answer:

  • Cross-Reactivity Screening: Test against panels of related enzymes/receptors (e.g., kinase profiling at 1 μM concentration).
  • Metabolomic Profiling: Use LC-MS/MS to identify off-target metabolites in hepatocyte incubations.
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics to distinguish specific vs. nonspecific interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,6-difluorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 2
Reactant of Route 2
4-(2,6-difluorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.